REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH:13][C:14]([NH:16]C(OCC)=O)=S)=[N:4][C:5]([C:8]([O:10][CH2:11]C)=[O:9])=[CH:6][CH:7]=1.Cl.NO.C([N:28](C(C)C)CC)(C)C>CO>[CH3:11][O:10][C:8]([C:5]1[N:4]2[N:28]=[C:14]([NH2:16])[N:13]=[C:3]2[C:2]([Br:1])=[CH:7][CH:6]=1)=[O:9] |f:1.2|
|
Name
|
N-(3-bromo-6-ethoxycarbonyl-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)C(=O)OCC)NC(=S)NC(=O)OCC
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.98 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
ADDITION
|
Details
|
methanol (40 mL) was added to residue
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=2N1N=C(N2)N)Br
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |